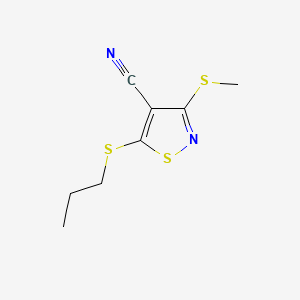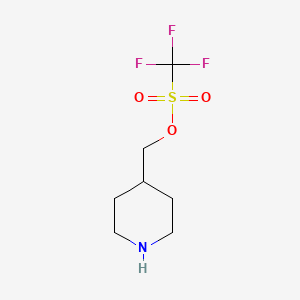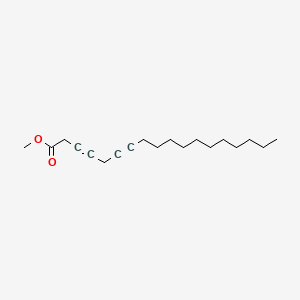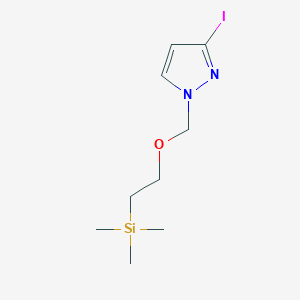![molecular formula C7H7NO2 B13973727 2H,4H-[1,3]Dioxino[4,5-c]pyridine CAS No. 254-30-8](/img/structure/B13973727.png)
2H,4H-[1,3]Dioxino[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Dioxino[4,5-c]pyridine is a heterocyclic compound characterized by a fused dioxin and pyridine ring system This compound is notable for its unique structure, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dioxin precursors in the presence of catalysts. For instance, the regioselective oxidation of 6-hydroxymethylpyridoxine derivatives can be achieved using manganese dioxide, leading to the formation of 4H-1,3-Dioxino[4,5-c]pyridine .
Industrial Production Methods
Industrial production of 4H-1,3-Dioxino[4,5-c]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
4H-1,3-Dioxino[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbaldehydes and lactones.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly halogenation, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of 4H-1,3-Dioxino[4,5-c]pyridine, such as carbaldehydes, lactones, and halogenated compounds .
科学研究应用
4H-1,3-Dioxino[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit antibacterial activity by disrupting bacterial cell walls and membranes . The positively charged nitrogen in the pyridine ring interacts with anionic phospholipids in the bacterial membrane, leading to cell lysis.
相似化合物的比较
4H-1,3-Dioxino[4,5-c]pyridine can be compared with other similar compounds such as:
Pyridoxine: A vitamin B6 derivative with similar structural features but different biological activities.
Pyridoxal: Another vitamin B6 isoform with distinct chemical properties and applications.
Quaternary Ammonium Compounds: These compounds share some antibacterial properties with 4H-1,3-Dioxino[4,5-c]pyridine but differ in their chemical structure and specific mechanisms of action.
The uniqueness of 4H-1,3-Dioxino[4,5-c]pyridine lies in its fused ring system, which imparts distinct reactivity and potential for diverse applications in various fields of research.
属性
CAS 编号 |
254-30-8 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC 名称 |
4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-2-8-3-7-6(1)4-9-5-10-7/h1-3H,4-5H2 |
InChI 键 |
ZFPROGNEVOILNM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=NC=C2)OCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


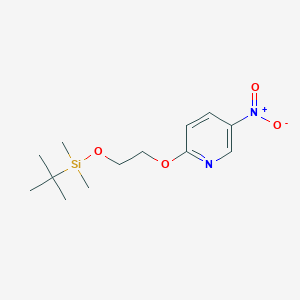

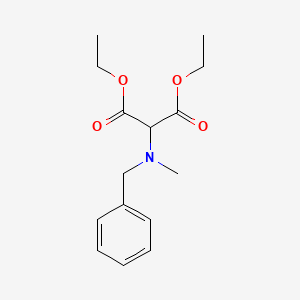
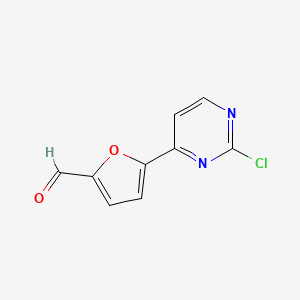
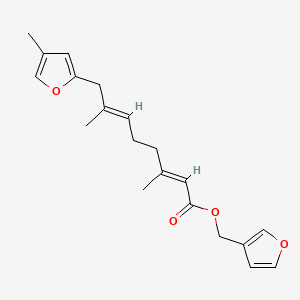
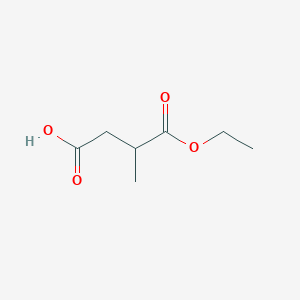

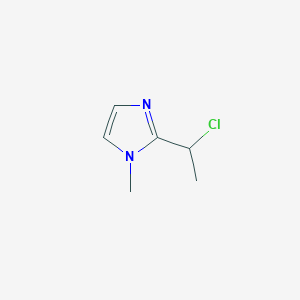
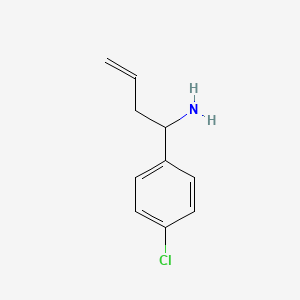
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
